19Alpha-Hydroxyasiatic Acid chemical structure and properties
19Alpha-Hydroxyasiatic Acid chemical structure and properties
An In-depth Technical Guide to 19α-Hydroxyasiatic Acid
Abstract
19α-Hydroxyasiatic acid, a pentacyclic ursane-type triterpenoid, is a naturally occurring phytochemical found in various medicinal plants. It is structurally a derivative of asiatic acid, distinguished by an additional hydroxyl group at the C-19α position. This modification significantly influences its biological activity profile, which includes notable anticoagulant, anti-inflammatory, and anti-elastase properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and spectroscopic signature. Furthermore, it delves into the biosynthesis of its core ursane skeleton, outlines a detailed protocol for its isolation and purification from natural sources, and explores its known biological activities and their underlying mechanisms of action. This document is intended for researchers in natural product chemistry, pharmacology, and drug development, offering foundational knowledge and practical methodologies for the study of this promising bioactive compound.
Chemical Structure and Physicochemical Properties
19α-Hydroxyasiatic acid (also known as 23-Hydroxytormentic acid) is a complex natural product with the molecular formula C₃₀H₄₈O₆.[1][2] Its structure is based on the ursane skeleton, a pentacyclic triterpene framework that is the precursor to a wide array of bioactive plant metabolites.[3]
Chemical Structure
The IUPAC name for 19α-Hydroxyasiatic acid is (1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid.[2] The core structure features hydroxyl groups at positions C-2α, C-3β, C-19α, and C-23, a carboxylic acid at C-28, and a double bond between C-12 and C-13.
Caption: 2D Chemical Structure of 19α-Hydroxyasiatic Acid.
Physicochemical Properties
The compound is typically isolated as a white or colorless powder. Its solubility profile is characteristic of many triterpenoids, being soluble in moderately polar organic solvents such as dimethyl sulfoxide (DMSO), acetone, ethyl acetate, dichloromethane, and chloroform. A summary of its key properties is provided in Table 1.
Table 1: Physicochemical Properties of 19α-Hydroxyasiatic Acid
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 70868-78-9 | [2] |
| Molecular Formula | C₃₀H₄₈O₆ | [2] |
| Molecular Weight | 504.7 g/mol | [2] |
| Appearance | Powder | N/A |
| Solubility | Soluble in DMSO, Acetone, Ethyl Acetate, Chloroform | N/A |
| Storage (Powder) | -20°C for up to 3 years | N/A |
| Storage (in Solvent) | -80°C for up to 1 year | N/A |
Spectroscopic Characterization
Structural elucidation and confirmation of 19α-Hydroxyasiatic acid rely on a combination of spectroscopic techniques. The following sections detail the characteristic spectral data used for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the complex stereochemistry of the ursane skeleton and the precise location of its functional groups. The data presented in Table 2 were reported for 23-hydroxytormentic acid (a synonym) in deuterated methanol (CD₃OD).
Expertise Insight: The chemical shifts are highly sensitive to the solvent used. The data below, recorded in CD₃OD, provides a reliable reference. When comparing with data from other solvents like pyridine-d₅ or DMSO-d₆, expect significant shifts, especially for protons and carbons near hydroxyl and carboxyl groups due to different hydrogen-bonding interactions.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for 19α-Hydroxyasiatic Acid (in CD₃OD)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 1 | 48.60 | 1.95 |
| 2 | 69.90 | 3.62 (ddd) |
| 3 | 83.80 | 2.91 (d, 9.8) |
| 4 | 41.10 | - |
| 5 | 55.40 | 1.04 |
| 6 | 19.10 | 1.59 |
| 7 | 33.50 | 1.37, 1.64 |
| 8 | 40.60 | - |
| 9 | 47.90 | 1.82 |
| 10 | 39.90 | - |
| 11 | 24.20 | 2.04 |
| 12 | 128.20 | 5.28 (t, 3.2) |
| 13 | 139.50 | - |
| 14 | 42.30 | - |
| 15 | 29.30 | 1.02, 1.85 |
| 16 | 26.60 | 1.55, 1.90 |
| 17 | 49.30 | - |
| 18 | 54.50 | 2.54 |
| 19 | 73.64 | - |
| 20 | 42.80 | - |
| 21 | 27.20 | 1.34, 1.45 |
| 22 | 38.40 | 1.69, 1.78 |
| 23 | 66.80 | 3.24, 3.48 |
| 24 | 14.10 | 0.96 (s) |
| 25 | 17.50 | 0.98 (s) |
| 26 | 17.80 | 0.80 (s) |
| 27 | 24.80 | 1.09 (s) |
| 28 | 178.55 | - |
| 29 | 27.80 | 1.25 (s) |
| 30 | 17.10 | 0.93 (d, 5.8) |
Data adapted from Trinh et al., 2024.
Infrared (IR) Spectroscopy
The IR spectrum provides direct evidence for the key functional groups present in the molecule. The spectrum is dominated by absorptions corresponding to hydroxyl, carbonyl, and alkene moieties.
Table 3: Characteristic Infrared (IR) Absorptions for 19α-Hydroxyasiatic Acid
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| ~3381 (broad) | O-H | Stretching (H-bonded) |
| ~2930 (sharp) | C-H | Stretching (sp³ alkane) |
| ~1698 (strong) | C=O | Stretching (Carboxylic acid) |
| ~1640 (medium) | C=C | Stretching (Alkene) |
Data adapted from Trinh et al., 2024.
Trustworthiness Insight: The broadness of the O-H stretching band is a hallmark of extensive intermolecular hydrogen bonding, a common feature in polyhydroxylated compounds like this triterpenoid. The position of the C=O stretch (~1698 cm⁻¹) is consistent with a carboxylic acid that is also involved in hydrogen-bonded dimerization.
Mass Spectrometry (MS)
-
Decarboxylation: Loss of the COOH group (45 Da).
-
Dehydration: Sequential loss of water molecules (18 Da) from the hydroxyl groups.
-
Retro-Diels-Alder (RDA) Fragmentation: A characteristic cleavage of the C-ring at the C12-C13 double bond, which is diagnostic for ursane- and oleanane-type triterpenoids. This cleavage splits the molecule into two fragments, helping to locate substituents on the A/B rings versus the D/E rings.
Biosynthesis of the Ursane Skeleton
19α-Hydroxyasiatic acid, like all ursane-type triterpenoids, is derived from the isoprenoid biosynthetic pathway. The construction of the core pentacyclic skeleton is a multi-step enzymatic process that is conserved across many plant species.[1][3]
-
MVA Pathway: The journey begins in the cytoplasm with the mevalonate (MVA) pathway, which converts three molecules of acetyl-CoA into isopentenyl pyrophosphate (IPP), the fundamental five-carbon building block.[4]
-
Formation of Squalene: IPP and its isomer DMAPP are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene synthase (SQS) to create the linear C30 precursor, squalene.[1]
-
Epoxidation: Squalene is activated for cyclization by squalene epoxidase (SE), which introduces an epoxide ring to form 2,3-oxidosqualene. This is a critical rate-limiting step.
-
Cyclization: The defining step is the cyclization of 2,3-oxidosqualene by a specific oxidosqualene cyclase (OSC), namely α-amyrin synthase (α-AS). This enzyme orchestrates a complex cascade of cation-pi cyclizations and rearrangements to form the α-amyrin scaffold, which possesses the characteristic ursane skeleton.[3]
-
Post-Cyclization Modifications: α-amyrin serves as the common precursor for all ursane-type triterpenoids. A series of post-cyclization modifications, primarily catalyzed by cytochrome P450 monooxygenases (P450s) and UDP-dependent glycosyltransferases (UGTs), then decorate the scaffold with hydroxyl, carboxyl, and other functional groups to produce the vast diversity of natural products, including 19α-Hydroxyasiatic acid.
Caption: Core biosynthesis pathway of the ursane skeleton.
Natural Occurrence and Isolation
19α-Hydroxyasiatic acid has been isolated from a variety of plant species, many of which have a history of use in traditional medicine. Known sources include:
-
Sanguisorba officinalis
-
Rosa laevigata (Cherokee rose)[2]
-
Rubus rosifolius (Jamaican raspberry)
-
Geum japonicum[4]
-
Olea europaea (Olive) cell cultures
-
Rubus pungens[2]
Experimental Protocol: Isolation from Geum japonicum
The following protocol is a representative method for the isolation and purification of triterpenoids from plant material, adapted from methodologies used for Geum japonicum.[5]
Expertise Insight: This multi-step chromatographic process is designed to systematically separate compounds based on polarity. The initial solvent partitioning provides a crude fractionation. Sephadex LH-20 chromatography then separates molecules primarily by size but also by polarity, effectively removing pigments and tannins. The final HPLC step provides high-resolution separation to yield the pure compound.
-
Extraction:
-
Air-dry and powder the whole plant material of Geum japonicum.
-
Reflux 500 g of the powdered material with 80% aqueous methanol (MeOH) for 24 hours.
-
Filter the extract and concentrate it under reduced pressure to yield the crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform a liquid-liquid partition against dichloromethane (CH₂Cl₂) to remove non-polar compounds like fats and chlorophylls.
-
Subsequently, partition the aqueous layer with ethyl acetate (EtOAc) (3 x 500 mL). The triterpenoids, including 19α-hydroxyasiatic acid, will preferentially move into the EtOAc phase.
-
Combine the EtOAc fractions and evaporate the solvent to dryness to obtain the EtOAc-soluble fraction.
-
-
Column Chromatography (Sephadex LH-20):
-
Prepare a Sephadex LH-20 column (e.g., 500 x 50 mm) and equilibrate with a methanol/water (4:1) mobile phase.
-
Dissolve the EtOAc fraction in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the same mobile phase, collecting fractions (e.g., 7 mL each).
-
Monitor the fractions using Thin Layer Chromatography (TLC) and a suitable stain (e.g., ceric sulfate spray followed by heating) to identify fractions containing triterpenoids.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Combine the triterpenoid-rich fractions from the Sephadex column.
-
Perform preparative Reverse-Phase HPLC (RP-HPLC) on a C18 column.
-
Use an isocratic or gradient mobile phase system, such as acetonitrile/methanol/water (e.g., 2:20:78), to achieve separation.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to 19α-Hydroxyasiatic acid.
-
Verify the purity and confirm the identity of the isolated compound using NMR and MS analysis.
-
Caption: Experimental workflow for isolation and purification.
Biological Activities and Mechanisms of Action
19α-Hydroxyasiatic acid exhibits a range of biological activities that are of significant interest for therapeutic development.
Anti-inflammatory Activity
Triterpenoids are well-documented inhibitors of inflammatory pathways.[6] The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central regulator of the inflammatory response.[6]
Postulated Mechanism: In its resting state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6) and enzymes like COX-2. It is postulated that 19α-Hydroxyasiatic acid, like other related triterpenoids, interferes with this pathway, potentially by inhibiting the IKK complex or IκBα phosphorylation, thereby preventing NF-κB activation.
Caption: Postulated NF-κB inhibition by 19α-Hydroxyasiatic Acid.
Anticoagulant Activity
Studies have shown that 19α-Hydroxyasiatic acid exhibits a significant anticoagulant effect, specifically on the extrinsic pathway of the coagulation cascade. [N/A] The extrinsic pathway is initiated by tissue factor and involves the activation of Factor VII, which subsequently activates Factor X. Factor Xa then converts prothrombin to thrombin, the final enzyme that cleaves fibrinogen to fibrin to form a clot. The precise molecular target of 19α-Hydroxyasiatic acid within this pathway has not yet been elucidated and remains an important area for future investigation.
Anti-Elastase Activity
Elastase is a protease that degrades elastin, a key protein responsible for the elasticity of skin and other tissues. Inhibition of elastase is a key strategy in developing anti-aging cosmeceuticals to prevent the formation of wrinkles. While specific IC₅₀ values for 19α-Hydroxyasiatic acid are not published, closely related 19-hydroxyursane-type triterpenoids isolated from Rubus fraxinifolius have demonstrated potent elastase inhibition, suggesting this is a shared property of this structural class.[2]
Table 4: Elastase Inhibitory Activity of Related Triterpenoids
| Compound | IC₅₀ (µg/mL) | Source |
|---|---|---|
| 2,3-O-ethyleneglycol, 19-hydroxyurs-12-en-23,28-dioic acid | 122.2 | Rubus fraxinifolius[2] |
| 2,3-O-propanediol, 19-hydroxyurs-12-en-28-oic acid | 98.2 | Rubus fraxinifolius[2] |
Experimental Protocol: In Vitro Elastase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of a test compound against porcine pancreatic elastase (PPE), a commonly used model enzyme.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl buffer, pH 8.0.
-
Enzyme Solution: Prepare a stock solution of PPE in the assay buffer.
-
Substrate Solution: Prepare a stock solution of N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) in the assay buffer.
-
Test Compound: Prepare a stock solution of 19α-Hydroxyasiatic acid in DMSO, then create serial dilutions in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of the test compound dilution (or buffer for control, DMSO for vehicle control).
-
Add 160 µL of the assay buffer.
-
Add 10 µL of the PPE solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the SANA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm using a microplate reader. Continue to take readings every minute for 20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.
-
Conclusion and Future Directions
19α-Hydroxyasiatic acid is a multifaceted natural product with a well-defined chemical structure and promising biological activities. Its anti-inflammatory properties, likely mediated through the inhibition of the NF-κB pathway, and its anti-elastase activity make it a compelling candidate for further investigation in dermatology and inflammatory disease research. The foundational knowledge of its biosynthesis, isolation, and spectroscopic characterization provided in this guide serves as a critical resource for researchers aiming to explore its therapeutic potential.
Key areas for future research include the definitive elucidation of its molecular target in the anticoagulant cascade, a comprehensive evaluation of its in vivo efficacy and safety, and the exploration of synthetic or semi-synthetic derivatives to optimize its activity and pharmacokinetic properties.
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